4-(Dimethylamino)benzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone

Catalog No.
S2801904
CAS No.
21938-32-9
M.F
C18H18N4S
M. Wt
322.43
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Dimethylamino)benzaldehyde (4-phenyl-1,3-thiazo...

CAS Number

21938-32-9

Product Name

4-(Dimethylamino)benzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone

IUPAC Name

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-4-phenyl-1,3-thiazol-2-amine

Molecular Formula

C18H18N4S

Molecular Weight

322.43

InChI

InChI=1S/C18H18N4S/c1-22(2)16-10-8-14(9-11-16)12-19-21-18-20-17(13-23-18)15-6-4-3-5-7-15/h3-13H,1-2H3,(H,20,21)/b19-12+

InChI Key

ILWHJUUMBODAQK-XDHOZWIPSA-N

SMILES

CN(C)C1=CC=C(C=C1)C=NNC2=NC(=CS2)C3=CC=CC=C3

Solubility

not available

4-(Dimethylamino)benzaldehyde, also known as para-Dimethylaminobenzaldehyde, is an organic compound characterized by the presence of both an aldehyde and a dimethylamino group. Its molecular formula is C₉H₁₁NO, with a molecular weight of approximately 149.19 g/mol. This compound appears as a white to pale yellow liquid with a characteristic odor and is soluble in alcohol but only slightly soluble in water (0.3 g/L at 20 °C) .

The compound is primarily recognized for its role in various

  • Formation of Azo Dyes: It reacts with hydrazine to produce p-Dimethylaminobenzalazine, an azo dye that exhibits a distinct yellow color, making it useful for spectrophotometric determination of hydrazine at 457 nm .
  • Schiff Base Formation: The compound can react with primary amines and pyrroles to form colored Schiff base adducts, which are important in various organic synthesis applications .
  • Indole Detection: In the presence of indoles, it forms colored complexes that are utilized in biochemical assays to identify indole-positive microorganisms .

4-(Dimethylamino)benzaldehyde exhibits notable biological activities, primarily linked to its use as a reagent. Its interaction with indoles allows for the identification of specific bacterial strains, such as Escherichia coli, which can metabolize tryptophan into indole. This property makes it valuable in microbiological diagnostics . Additionally, its ability to react with hydrazine enables its application in determining hydrazine levels in various samples, which is critical given hydrazine's toxic nature.

The synthesis of 4-(Dimethylamino)benzaldehyde can be achieved through several methods:

  • Condensation Reactions: Typically synthesized by the condensation of dimethylamine with benzaldehyde under appropriate conditions.
  • Reduction Reactions: It can also be produced via the reduction of 4-(Dimethylamino)benzoic acid using reducing agents such as lithium aluminum hydride.
  • Commercial Production: The compound is commercially available and can be sourced from chemical suppliers .

4-AminobenzaldehydeC₇H₇NOUsed in dye synthesis and as an intermediate in pharmaceuticals.BenzaldehydeC₇H₆OCommonly used as a flavoring agent and solvent.N,N-Dimethyl-3-aminobenzamideC₉H₁₂N₂OUtilized in medicinal chemistry for drug development.2-DimethylaminobenzaldehydeC₉H₁₁NOEmployed similarly in analytical chemistry as a reagent.

Uniqueness of 4-(Dimethylamino)benzaldehyde

What sets 4-(Dimethylamino)benzaldehyde apart from these compounds is its specific reactivity profile, particularly its strong electrophilic nature which allows it to form stable adducts with electron-rich compounds like indoles and amines. This property makes it particularly valuable in biochemical assays and analytical chemistry applications where sensitivity and specificity are crucial.

Interaction studies involving 4-(Dimethylamino)benzaldehyde primarily focus on its reactivity with biological molecules and other chemicals:

  • Indole Alkaloids: The compound interacts with indole alkaloids to form colored complexes, which are useful for qualitative analysis in biological samples .
  • Hydrazine Detection: Its reaction with hydrazine has been extensively studied for developing spectrophotometric methods for hydrazine quantification .

XLogP3

4.7

Dates

Modify: 2023-08-17

Explore Compound Types